molecular formula C14H16N2O6S B2424190 4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795477-41-6

4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Katalognummer: B2424190
CAS-Nummer: 1795477-41-6
Molekulargewicht: 340.35
InChI-Schlüssel: NPYHEEFBDWAOAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C14H16N2O6S and its molecular weight is 340.35. The purity is usually 95%.
BenchChem offers high-quality 4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]azetidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O6S/c1-8-4-11(5-13(17)20-8)21-12-6-16(7-12)23(18,19)14-9(2)15-22-10(14)3/h4-5,12H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYHEEFBDWAOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CN(C2)S(=O)(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C22H27N3O8S2C_{22}H_{27}N_{3}O_{8}S_{2}, with a molecular weight of approximately 525.60 g/mol. The structure includes a pyran ring and an azetidine moiety, which contribute to its unique biological properties.

PropertyValue
Chemical FormulaC22H27N3O8S2
Molecular Weight525.60 g/mol
SMILESCC#CCOc1ccc(cc1)S(=O)(=O)CC2(CCN(CC2)S(=O)(=O)c3c(noc3C)C)C(=O)NO
InChI KeyBIGQJQKSDHOEOM-UHFFFAOYSA-N

The exact mechanism of action for 4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is not fully elucidated. However, it is believed to interact with various molecular targets involved in cell signaling pathways, potentially influencing processes such as apoptosis and cell proliferation.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of MCF-7 breast cancer cells with a GI50 value of approximately 3.18 µM . This suggests its potential as a therapeutic agent in oncology.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. In particular, it shows promise as an inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibition of ACC can lead to reduced fatty acid synthesis and increased fatty acid oxidation, making it a candidate for treating metabolic disorders .

Case Studies

  • In Vitro Studies : In vitro experiments have demonstrated that the compound effectively reduces cell viability in several cancer cell lines, indicating its potential as an anticancer agent.
  • Animal Models : Animal studies have shown that administration of the compound leads to significant reductions in tumor size and weight compared to control groups, further supporting its therapeutic potential against cancer.

Comparative Analysis with Similar Compounds

The unique structural features of 4-((1-((3,5-dimethylisoxazol-4-yl)sulfonyl)azetidin-3-yl)oxy)-6-methyl-2H-pyran-2-one differentiate it from similar compounds:

Compound NameAntiproliferative ActivityMechanism of Action
3-(prop-1-en-2-yl)azetidin-2-oneModerateCell cycle arrest
3-allylazetidin-2-oneSignificantApoptosis induction
4-((1-(3,5-dimethylisoxazol... High ACC inhibition

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what critical reaction conditions must be optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, including sulfonation of the isoxazole moiety, azetidine functionalization, and coupling with the pyran-2-one core. A critical step is the sulfonyl transfer to the azetidine ring, which requires refluxing in xylene with chloranil as an oxidizing agent . For the final coupling, ethanol with glacial acetic acid as a catalyst under reflux (65°C, 4–8 hours) ensures efficient nucleophilic substitution . Purification via recrystallization (methanol or DMF/EtOH mixtures) is essential to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • IR spectroscopy : Identifies key functional groups (e.g., sulfonyl S=O at ~1721 cm⁻¹, pyranone C=O at ~1599 cm⁻¹) .
  • NMR : ¹H/¹³C NMR resolves substituent positions (e.g., azetidine protons at δ 3.5–4.0 ppm, pyran-2-one C-6 methyl at δ 2.1 ppm) .
  • HPLC : Use a C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for purity assessment .

Advanced Research Questions

Q. How can researchers address conflicting bioactivity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor solubility. Strategies include:
  • Pharmacokinetic profiling : Measure plasma half-life using LC-MS/MS to assess metabolic degradation .
  • Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) to enhance solubility .
  • Isotopic labeling : Use ¹⁴C-labeled compound to track biodistribution and metabolite formation .

Q. What strategies resolve low yields in the final coupling step, particularly when introducing the azetidine moiety?

  • Methodological Answer :
  • Solvent optimization : Replace xylene with DMF to stabilize intermediates .
  • Catalyst screening : Test alternatives to chloranil (e.g., DDQ or MnO₂) for milder oxidation .
  • Temperature control : Reduce reflux temperature to 80°C to minimize side reactions .

Theoretical and Experimental Design Considerations

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., kinases or GPCRs). Pair with MD simulations (AMBER or GROMACS) to assess stability of ligand-receptor complexes . Validate predictions via SPR (surface plasmon resonance) for binding kinetics .

Q. What experimental design principles apply to studying this compound’s environmental fate?

  • Methodological Answer : Adopt a tiered approach:
  • Lab-scale : Measure logP (octanol-water partitioning) and hydrolysis rates at varying pH .
  • Microcosm studies : Assess biodegradation in soil/water systems using LC-HRMS to identify transformation products .
  • QSAR models : Predict ecotoxicity endpoints (e.g., LC50 for Daphnia magna) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.